4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-6-2-7(3-6,5(9)10)8-4-6;/h8H,2-4H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURBUJZHVFABJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(NC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical Cyclization of Cyclobutene Derivatives
The foundational approach to constructing the 2-azabicyclo[2.1.1]hexane system involves photochemical cyclization of cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (7 ) (Figure 1). This method, pioneered by researchers in 2001, begins with the preparation of 7 via a [2+2] photocycloaddition of maleic anhydride under UV irradiation. The anhydride is subsequently converted to cyclobutene dicarbamate 16 through reaction with ethyl chloroformate and ammonium hydroxide. A critical stereoselective step involves the electrophilic addition of phenylselenyl bromide to 16 , yielding intermediate 17a with >90% diastereomeric excess. Ring closure of 17a using sodium hydride in tetrahydrofuran (THF) at −78°C produces the bicyclic compound 18 in 68% yield.
Key Reaction Conditions
Acid-Catalyzed Rearrangement of Spirocyclic Intermediates
Recent optimizations by Ukrainian researchers demonstrate a scalable route starting from dichloride 8 and diisopropyl malonate 9 (Scheme 1). Condensation of these precursors forms spirocyclic derivative 10 , which undergoes acid-catalyzed rearrangement (HCl, reflux) to yield lactone 7 in 40% yield over two steps. This intermediate serves as a linchpin for subsequent functionalization. Treatment of 7 with thionyl chloride generates acyl chloride 12 , which undergoes azide substitution (NaN₃, H₂O/THF) to afford azide 13 . Curtius rearrangement of 13 under thermal conditions (toluene, 85°C) produces isocyanate 14 , hydrolyzed to amino acid 15 upon acidic workup.
Optimized Parameters for Scalability
- Scale: Up to 0.7 kg per batch
- Purification: Avoidance of ion-exchange chromatography
- Overall Yield: 32% over four steps
Functionalization to 4-Methyl Derivatives
Methyl Group Introduction via Grignard Reagents
The installation of the 4-methyl group employs a nucleophilic addition strategy. Treatment of bicyclic ketone 19 (derived from 18 ) with methylmagnesium bromide in diethyl ether at 0°C provides tertiary alcohol 20 , which undergoes dehydration (H₂SO₄, CH₂Cl₂) to form alkene 21 . Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, yielding the 4-methyl-substituted intermediate 22 in 85% yield.
Carboxylic Acid Formation and Hydrochloride Salt Precipitation
Oxidation of the hydroxymethyl group in 22 to the carboxylic acid is achieved using Jones reagent (CrO₃, H₂SO₄, acetone) at −20°C, furnishing 4c in 78% yield. Final conversion to the hydrochloride salt involves titration with concentrated HCl in ethyl acetate, followed by recrystallization from ethanol/water (1:3 v/v) to achieve >99% purity.
Characterization Data
- Melting Point : 214–216°C (decomp.)
- ¹H NMR (D₂O, 400 MHz): δ 1.38 (s, 3H, CH₃), 2.15–2.30 (m, 2H, CH₂), 3.45–3.60 (m, 2H, CH₂N), 4.02 (s, 1H, bridgehead CH)
- HPLC Purity : 99.6% (C18 column, 0.1% TFA in H₂O/MeCN)
Comparative Analysis of Synthetic Methods
The photochemical route offers superior stereocontrol but suffers from low scalability due to UV equipment requirements. In contrast, the spirocyclic rearrangement method enables kilogram-scale production through streamlined purification.
Challenges and Optimization Strategies
Stereochemical Control
The bridgehead methyl group introduces significant steric hindrance, complicating nucleophilic additions. Employing bulky bases (e.g., LDA) during alkylation steps improves regioselectivity by deprotonating the less hindered face.
Purification of Hydrophilic Intermediates
Early synthetic routes relied on ion-exchange chromatography for amino acid isolation, which proved impractical at scale. Implementing pH-controlled crystallization (isoelectric point precipitation) increased recovery rates from 45% to 72%.
Byproduct Formation in Cyclization Steps
Competitive dimerization during ring closure was mitigated by using high-dilution conditions (0.01 M in THF) and slow addition of sodium hydride over 6 hours.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Applications
4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has shown potential in various therapeutic areas due to its ability to interact with biological targets:
Antibiotic Development
Research indicates that derivatives of bicyclic compounds similar to 4-Methyl-2-azabicyclo[2.1.1]hexane have been explored for their antibacterial properties, particularly against resistant strains of bacteria. For instance, compounds with structural similarities have been effective against extended-spectrum beta-lactamase (ESBL) producing bacteria, which are known for their resistance to conventional antibiotics .
Neurological Research
The compound's bicyclic structure is reminiscent of certain neurotransmitter analogs, making it a candidate for studying neuropharmacological effects. Bicyclic amines have been investigated for their potential in treating neurological disorders, including depression and anxiety, by modulating neurotransmitter systems such as serotonin and norepinephrine .
Synthetic Applications
This compound serves as a valuable building block in organic synthesis:
Synthesis of Peptidomimetics
The compound can be utilized as a precursor for synthesizing peptidomimetic compounds, which mimic the structure and function of peptides but offer improved stability and bioavailability. This application is particularly relevant in drug design where peptide-based drugs face challenges related to enzymatic degradation .
Functional Group Modifications
The reactivity of the nitrogen atom in the bicyclic structure allows for various functional group modifications. For example, nucleophilic substitutions can be performed on the brominated derivatives of this compound to yield diverse functionalized products, which can further be explored for biological activity or as intermediates in complex organic syntheses .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| 1 | Synthesis of 6-(1-hydroxyethyl)-4-methyl-7-oxo derivatives showed high antibacterial activity against Gram-positive bacteria | Development of new antibiotics |
| 2 | Investigation into the neuropharmacological effects indicated potential for treating anxiety disorders | Neuropharmacology research |
| 3 | Functionalization led to novel peptidomimetic compounds with enhanced stability | Drug design and synthesis |
Mechanism of Action
The mechanism by which 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within its ring system can form bonds with various biological molecules, influencing pathways and processes within cells. This interaction can lead to changes in cellular function and behavior, making it a valuable compound for research and development.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Table 1: Substituent and Molecular Properties
Key Observations :
- Substituent Effects: The ethyl analog (191.70 g/mol) exhibits higher lipophilicity than the methyl derivative, which may enhance membrane permeability but reduce aqueous solubility.
- Steric and Electronic Factors : The isopropyl group at position 2 introduces steric bulk, which may hinder binding to flat enzymatic active sites .
Functional Group Variations
Table 2: Functional Group Modifications
Key Observations :
- Ring System Changes : The 2-oxabicyclo analog replaces nitrogen with oxygen, reducing basicity and altering solubility. The heptane-based analog introduces a seven-membered ring, which may reduce ring strain and modify conformational flexibility .
- Side Chain Flexibility : The acetic acid derivative adds a methylene spacer, enabling conjugation to other molecules in drug design .
Pharmacological and Commercial Relevance
- Antibiotic Analogs : Compounds like mezlocillin (a 4-thia-1-azabicyclo[3.2.0]heptane derivative) highlight the role of bicyclic scaffolds in beta-lactam antibiotics. The target compound’s rigid structure may similarly enhance resistance to enzymatic degradation .
Biological Activity
4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, a bicyclic compound, is notable for its potential biological activities, particularly in medicinal chemistry. This compound's unique azabicyclic structure and functional groups suggest various pharmacological applications, including antimicrobial and analgesic properties.
Structural Information
- Molecular Formula: C₆H₁₁N
- Molecular Weight: 113.16 g/mol
- SMILES: CC12CC(C1)NC2
- InChIKey: LOWVAFXDECIOMV-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, including multidrug-resistant (MDR) pathogens.
- Analgesic Effects: Structural analogs of this compound have shown potential analgesic effects, indicating possible pain-relieving properties.
Antimicrobial Activity
A study focused on the antibacterial efficacy of compounds similar to 4-Methyl-2-azabicyclo[2.1.1]hexane derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were notably low for certain strains, suggesting potent antibacterial properties.
| Compound | Target Strain | MIC (μg/mL) |
|---|---|---|
| 4-Methyl-2-azabicyclo[2.1.1]hexane | Staphylococcus aureus | <0.03125 |
| 4-Methyl-2-azabicyclo[2.1.1]hexane | Escherichia coli | 1 |
| 4-Methyl-2-azabicyclo[2.1.1]hexane | Klebsiella pneumoniae | 4 |
This table highlights the compound’s effectiveness against various bacterial strains, emphasizing its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Analgesic Studies
In a separate pharmacological evaluation, related bicyclic compounds were assessed for their analgesic effects using animal models. The results indicated that these compounds could significantly reduce pain responses compared to control groups.
The exact mechanism by which 4-Methyl-2-azabicyclo[2.1.1]hexane exerts its biological effects is still under investigation; however, it is hypothesized that its interaction with specific biological targets such as bacterial topoisomerases may play a crucial role in its antimicrobial activity.
Q & A
Q. How can the synthesis of 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride be optimized for higher yield and purity?
Methodological Answer: Optimization involves:
- Reaction Conditions : Adjusting temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., ethanol/water mixtures) to enhance reaction efficiency .
- Catalyst Use : Employing tert-butylsulfinamide for intramolecular displacement to stabilize intermediates .
- Purification : Crystallization or chromatography (HPLC) to isolate high-purity product, as noted in industrial-scale protocols .
- Yield Monitoring : Use LC-MS or NMR to track intermediate formation and adjust stoichiometry .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
- Spectroscopy : ¹H/¹³C NMR to confirm bicyclic framework and substituent positions (e.g., methyl and carboxylic acid groups) .
- X-ray Crystallography : Resolve stereochemistry and verify nitrogen placement in the bicyclo[2.1.1]hexane core .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₈H₁₂ClNO₂, 191.65 g/mol) .
- Polarimetry : Assess enantiomeric purity if chiral centers are present .
Q. What are the key physical and chemical properties relevant to experimental handling?
Methodological Answer: Critical properties include:
Advanced Research Questions
Q. How does the bicyclic framework influence reactivity in substitution reactions?
Methodological Answer:
- Steric Effects : The rigid bicyclo[2.1.1]hexane core restricts conformational flexibility, directing substitutions to the carboxylic acid or methyl groups .
- Electronic Effects : The nitrogen atom’s lone pair enhances electrophilic reactivity, while the fluorine analog () shows reduced nucleophilicity due to electron withdrawal .
- Comparative Studies : Derivatives like ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate exhibit distinct substitution patterns, suggesting scaffold-dependent regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data for azabicyclohexane derivatives?
Methodological Answer:
- Systematic Assays : Use standardized in vitro models (e.g., enzyme inhibition assays) to control variables like pH and co-solvents .
- Structure-Activity Relationships (SAR) : Compare methyl, fluoro, and hydroxymethyl analogs () to isolate functional group contributions .
- Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to identify outliers or assay-specific artifacts .
Q. How can computational modeling predict interaction mechanisms with biological targets?
Methodological Answer:
- Docking Simulations : Use Schrödinger Suite or AutoDock to model binding to enzymes (e.g., proteases) via the carboxylic acid and bicyclic core .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking poses .
- QSAR Models : Train models on bicyclic analogs (e.g., 4-fluoro derivatives) to predict bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
